![molecular formula C17H19ClN2O2S B14464392 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol CAS No. 72411-15-5](/img/structure/B14464392.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Chlorination: The phenothiazine is chlorinated to introduce the chlorine atom at the 8th position.
Dimethylaminopropylation: The chlorinated phenothiazine is then reacted with 3-(dimethylamino)propyl chloride to introduce the dimethylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl groups at the 1st and 4th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenothiazine.
Continuous Flow Reactors: Use of continuous flow reactors for the dimethylaminopropylation step to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学研究应用
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol involves its interaction with various molecular targets:
Receptors: The compound can bind to dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties
属性
CAS 编号 |
72411-15-5 |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC 名称 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,4-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-7-15(12)23-17-14(22)6-5-13(21)16(17)20/h4-7,10,21-22H,3,8-9H2,1-2H3 |
InChI 键 |
QXYBUIQGAXAPLP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C(C=CC(=C31)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



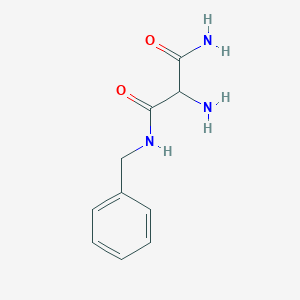

![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)
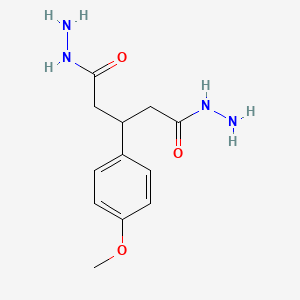

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
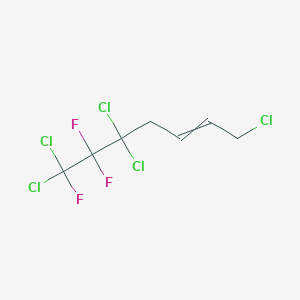
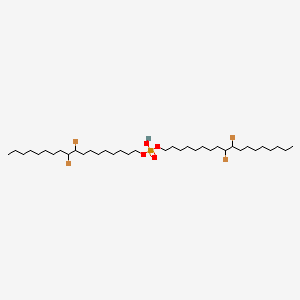
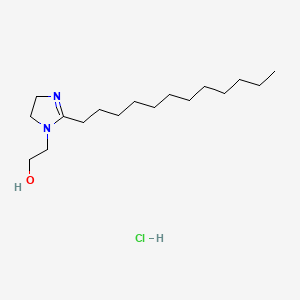
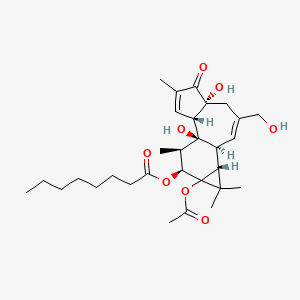
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
